Gefitinib-based PROTAC 3 Gefitinib-based PROTAC 3 Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1.1 In cell-based assays, gefitinib-based PROTAC 3 induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion with half-maximal degradation (DC50) values of 22.3 and 11.7 nM, respectively, but does not induce degradation of wild-type EGFR at concentrations up to 10 μM.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0537793
InChI: InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1
SMILES: CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
Molecular Formula: C47H57ClFN7O8S
Molecular Weight: 934.5 g/mol

Gefitinib-based PROTAC 3

CAS No.:

Cat. No.: VC0537793

Molecular Formula: C47H57ClFN7O8S

Molecular Weight: 934.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Gefitinib-based PROTAC 3 -

Specification

Molecular Formula C47H57ClFN7O8S
Molecular Weight 934.5 g/mol
IUPAC Name (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1
Standard InChI Key NICKHWYZMNLEPJ-TZSMONEZSA-N
Isomeric SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
Appearance Solid powder

Introduction

Structural Characteristics and Physical Properties

Core Structural Elements

The compound's structure can be analyzed in terms of its constituent parts:

  • Quinazoline core: A bicyclic heterocycle containing a benzene ring fused with a pyrimidine ring

  • Anilino group: 3-chloro-4-fluoro substituted aniline at the 4-position of the quinazoline

  • Methoxy substitution: At the 7-position of the quinazoline

  • Linker system: Complex ether linkage (oxypentoxy and ethoxy chains)

  • Peptide-like backbone: Including a pyrrolidine ring with (2S,4R) stereochemistry

  • Thiazole moiety: 4-methyl-1,3-thiazol-5-yl group attached to a phenyl ring

PropertyValue
Molecular Weight398.216 (for the related compound)
Boiling Point496.1°C at 760 mmHg (for the related compound)
Flash Point253.9°C (for the related compound)
LogP4.97480 (for the related compound)
PSA73.34000 (for the related compound)

The title compound would be expected to have significantly different properties due to its larger size and additional functional groups. It would likely exhibit:

  • Higher molecular weight (>800)

  • Greater polar surface area due to multiple oxygen and nitrogen atoms

  • Enhanced water solubility compared to simpler quinazoline derivatives due to the hydroxyl and amide groups

  • Complex stereochemistry leading to specific three-dimensional conformation important for biological activity

Related Quinazoline Compounds and Their Biological Activities

Quinazolines as Antiparasitic Agents

Research on 2-(pyridin-2-yl)quinazoline derivatives has demonstrated promising activity against Trypanosoma cruzi, the causative agent of Chagas Disease . Through collaborative virtual screening and subsequent structure-activity relationship (SAR) studies, researchers identified compounds with significant efficacy against this parasite. Notably, compounds designated as 54 and 85 in the research literature showed promising activity in both in vitro and in vivo settings .

Activity Profile of Related Compounds

The table below summarizes the activity data for selected quinazoline derivatives against T. cruzi:

Compound IDStructure TypeT. cruzi IC₅₀ (μM)Selectivity Index (SI)
144-Me-Ph substituted0.1286
154-MeO-Ph substituted1.211
174-F-Ph substituted1.338
455-Me-pyridin-2-yl0.10<1
54-CMe₂- linker1.025
57Thiazol-2-yl with -CH₂- linker2.719
85Not fully specified in resultsNot specifiedNot specified

The above data demonstrates that quinazoline derivatives with appropriate substitution patterns can exhibit potent activity against T. cruzi with acceptable selectivity indices . The title compound, with its 4-(3-chloro-4-fluoroanilino) substitution on the quinazoline core, shares structural features with some of these active compounds, suggesting potential antiparasitic activity.

Structure-Activity Relationship Analysis

Importance of Quinazoline Substitution Pattern

Research on 2-(pyridin-2-yl)quinazolines has revealed critical SAR trends that may be relevant to understanding the potential activity of the title compound:

  • The 4-position of the quinazoline core is critical for activity, with lipophilic moieties enhancing efficacy against parasites .

  • Substitution at the 2-position with a pyridyl group is essential for maintaining activity, with modifications away from the 2-pyridyl group resulting in significant potency loss .

  • Insertion of a methylene linker between the quinazoline core and pendant aryl groups at the 4-position can maintain potency while improving selectivity .

Effect of Linker Modification

Studies have shown that the nature and length of linkers connecting the quinazoline core to other functional groups significantly impact biological activity. For instance:

  • Methylene linkers (-CH₂-) between the core and aryl substituents at the 4-position afforded moderate potency with improved selectivity indices .

  • Substituted linkers, such as dimethyl-substituted linker in compound 54, demonstrated a well-balanced combination of potency and selectivity .

  • The extended and complex linker system in the title compound (oxypentoxy and ethoxy chains) might confer specific pharmacokinetic advantages or allow interaction with multiple binding sites.

Synthesis Considerations

Challenges in Synthesis

The synthesis of such a complex molecule would present several challenges:

  • Stereoselective formation of the (2S,4R) pyrrolidine ring and the (2S) stereocenter

  • Efficient coupling of the various structural components

  • Selective functionalization of the quinazoline core

  • Protection and deprotection strategies for the multiple reactive functional groups

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